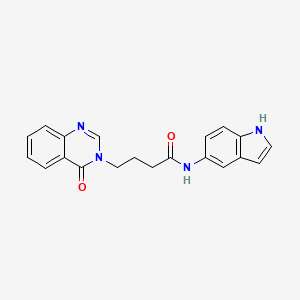![molecular formula C27H21N3O5 B6068807 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6068807.png)
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically involve refluxing the mixture in methanol with methanesulfonic acid as the catalyst. The resulting indole derivative is then subjected to further reactions to introduce the pyrimidine and methoxyphenyl groups .
Chemical Reactions Analysis
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione include other indole derivatives and pyrimidine-based compounds. Some examples are:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share the pyrimidine core and have shown potential as PARP-1 inhibitors.
The uniqueness of this compound lies in its combination of the indole and pyrimidine moieties, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-bis(2-methoxyphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5/c1-34-23-13-7-5-11-21(23)29-25(31)19(15-17-16-28-20-10-4-3-9-18(17)20)26(32)30(27(29)33)22-12-6-8-14-24(22)35-2/h3-16,31H,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPFDTDBDVPSTO-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3OC)C=C4C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3OC)/C=C/4\C=NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)

![6-Amino-2-[(2,4-dichlorobenzyl)thio]pyrimidin-4-ol](/img/structure/B6068746.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(4-FLUOROPHENYL)METHYL]PROPANAMIDE](/img/structure/B6068751.png)
![(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid](/img/structure/B6068764.png)
![2-[1-cyclopentyl-4-(1H-imidazol-5-ylmethyl)piperazin-2-yl]ethanol](/img/structure/B6068768.png)
![3-(2-methylphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]propanamide](/img/structure/B6068770.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
![3,5-Dimethyl-2-(3-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
![2,5-dichloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B6068816.png)
![1-(4-butylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6068831.png)
![3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6068833.png)
